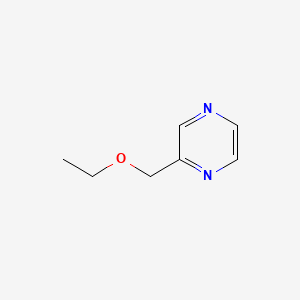

Pyrazine, 2-ethoxymethyl-

Description

Contextualization of Pyrazines in Heterocyclic Chemistry

Pyrazines belong to the extensive class of heterocyclic compounds, which are organic molecules containing a ring structure composed of atoms of at least two different elements. britannica.com Specifically, pyrazines are aromatic heterocyclic compounds featuring a six-membered ring with four carbon atoms and two nitrogen atoms at positions 1 and 4. britannica.comwikipedia.org This arrangement confers a unique electronic structure and chemical reactivity to the pyrazine (B50134) ring system. As a fundamental N-heterocycle, pyrazine and its derivatives are significant in organic chemistry and have a wide array of commercial applications. tandfonline.comresearchgate.net

The pyrazine ring is a structural component of many polycyclic compounds with industrial and biological importance. britannica.com Pyrazine itself is a colorless, water-soluble solid. britannica.com The broader family of pyrazine-containing compounds includes pteridines, alloxazines, and phenazines. britannica.com The study of heterocyclic compounds like pyrazines is crucial as they are prevalent in natural products and form the backbone of many pharmaceutical and agrochemical products due to their diverse biological activities. tandfonline.comresearchgate.net

Significance of Alkyl and Alkoxy-substituted Pyrazines in Research

The substitution of the pyrazine ring with various functional groups, such as alkyl and alkoxy groups, dramatically influences its physical, chemical, and biological properties. Alkylpyrazines, for instance, are well-known as flavor and aroma compounds found in many roasted and baked goods. wikipedia.org The type and position of the alkyl substituent can fine-tune the sensory characteristics of these molecules. semanticscholar.orgresearchgate.net Beyond their role in the food and fragrance industries, alkyl-substituted pyrazines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. researchgate.netontosight.ai

Alkoxy-substituted pyrazines are also of significant research interest. The introduction of an alkoxy group, such as an ethoxy or methoxy (B1213986) group, can alter the electron density of the pyrazine ring, thereby modifying its reactivity and potential biological interactions. nih.govrsc.org Research has shown that alkoxy-substituted pyrazines can undergo various reactions, including O-dealkylation and ring hydroxylation. nih.gov These derivatives are explored for their potential applications in medicinal chemistry, with studies investigating their antimicrobial, anti-inflammatory, and anticancer properties. acs.org The synthesis of specific alkoxy-substituted pyrazines is an active area of research, with efforts focused on developing efficient and selective methods. researchgate.net

Scope and Research Objectives Pertaining to Pyrazine, 2-ethoxymethyl-

This article focuses specifically on the chemical compound Pyrazine, 2-ethoxymethyl-. This derivative features an ethoxymethyl group (-CH2OCH2CH3) attached to the second position of the pyrazine ring. The primary research objectives concerning this compound are to understand its fundamental chemical and physical properties, explore viable synthetic pathways for its preparation, and investigate its potential applications.

The presence of the ethoxymethyl group is expected to impart specific characteristics to the molecule, influencing its solubility, reactivity, and biological activity. Research into this compound would involve its synthesis, likely through methods analogous to those used for other substituted pyrazines, such as the alkylation of a pyrazine precursor or the condensation of appropriate building blocks. ontosight.ai Characterization would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its structure. A key objective is to build a comprehensive profile of this specific pyrazine derivative, contributing to the broader understanding of structure-activity relationships within the pyrazine family.

Below are tables detailing some of the known properties and synthetic parameters related to pyrazine derivatives, which provide a framework for the study of Pyrazine, 2-ethoxymethyl-.

| Property | Value |

| Molecular Formula | C7H10N2O |

| Molecular Weight | 138.17 g/mol |

| CAS Number | 65504-94-1 |

| Appearance | Colorless liquid |

| Odor | Sweet |

Table 1: Physical and Chemical Properties of Pyrazine, 2-ethoxymethyl-

| Parameter | Condition |

| Starting Material | Pyrazine |

| Reagent | Ethoxymethyl halide (e.g., ethoxymethyl chloride) |

| Reaction Type | Nucleophilic substitution/Alkylation |

| Catalyst/Base | Strong base (e.g., sodium hydride) |

| Solvent | Aprotic solvent (e.g., DMF, THF) |

| Purification | Column chromatography or recrystallization |

Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKYWHMNHHQQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024947 | |

| Record name | 2-(Ethoxymethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65504-94-1, 35250-48-7 | |

| Record name | Methyl ethoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065504941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Ethoxymethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxymethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Pyrazine, 2 Ethoxymethyl

Precursor Synthesis and Functional Group Transformations

A crucial aspect of synthesizing 2-ethoxymethylpyrazine lies in the preparation of suitable precursors that either contain the pyrazine (B50134) nucleus, ready for functionalization, or can be readily converted into it.

Synthesis of Pyrazine Nucleus Precursors

The formation of the pyrazine ring is a foundational step. A common and versatile precursor for 2-substituted pyrazines is 2-methylpyrazine (B48319). This can be synthesized through the condensation of ethylenediamine (B42938) with a 1,2-dicarbonyl compound like pyruvaldehyde.

Alternatively, the pyrazine ring can be constructed through cyclization reactions. For instance, the self-condensation of α-amino ketones or the reaction of an α-dicarbonyl compound with a 1,2-diamine are classical methods for forming the pyrazine core. sciencemadness.org Subsequent functionalization can then be carried out to introduce the desired substituent.

A key intermediate for the synthesis of 2-ethoxymethylpyrazine is 2-(chloromethyl)pyrazine (B1585198). This can be synthesized from 2-methylpyrazine through a chlorination reaction. One method involves the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) in a suitable solvent such as carbon tetrachloride, under light and with nitrogen protection. mdpi.com

Another important precursor is pyrazine-2-methanol (pyrazinyl-2-carbinol). This can be prepared by the reduction of pyrazine-2-carboxylic acid or its esters. Pyrazine-2-carboxylic acid itself can be obtained through the oxidation of 2-methylpyrazine using an oxidizing agent like potassium permanganate (B83412). sciencemadness.org

| Precursor | Synthetic Route | Key Reagents |

| 2-Methylpyrazine | Condensation | Ethylenediamine, Pyruvaldehyde |

| 2-(Chloromethyl)pyrazine | Chlorination of 2-methylpyrazine | N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO) |

| Pyrazine-2-methanol | Reduction of pyrazine-2-carboxylic acid | Reducing agents (e.g., LiAlH4) |

| Pyrazine-2-carboxylic acid | Oxidation of 2-methylpyrazine | Potassium permanganate (KMnO4) |

Introduction of the Ethoxymethyl Moiety

The introduction of the ethoxymethyl group is typically achieved through the etherification of a suitable precursor, most commonly pyrazine-2-methanol or 2-(chloromethyl)pyrazine.

The Williamson ether synthesis is a widely used and effective method for this transformation. byjus.commasterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 2-ethoxymethylpyrazine synthesis, this would entail the reaction of 2-(chloromethyl)pyrazine with sodium ethoxide. The ethoxide ion (CH3CH2O-) acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form the desired ether. byjus.comwikipedia.org This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). jk-sci.com

Alternatively, if starting from pyrazine-2-methanol, it would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then react with an ethylating agent like ethyl bromide or ethyl iodide to form 2-ethoxymethylpyrazine.

Classical and Modern Synthetic Routes

The synthesis of 2-ethoxymethylpyrazine can be approached through various established and contemporary synthetic strategies.

Condensation Reactions in Pyrazine Ring Formation

As mentioned earlier, the classical approach to the pyrazine ring involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. To achieve a 2-substituted pyrazine that could lead to 2-ethoxymethylpyrazine, an unsymmetrical dicarbonyl compound would be required. For example, the reaction of ethylenediamine with a dicarbonyl compound bearing a protected hydroxymethyl or a precursor to a chloromethyl group could, in principle, yield a suitably substituted pyrazine after subsequent transformations. However, controlling the regioselectivity of such condensations can be challenging, often leading to mixtures of isomers.

Cross-Coupling Strategies for Ethoxymethyl Attachment

Modern synthetic chemistry offers powerful cross-coupling reactions that can be employed for the functionalization of the pyrazine ring. While direct cross-coupling to introduce an ethoxymethyl group is less common, a two-step approach is more feasible. This would involve first performing a cross-coupling reaction to install a hydroxymethyl or a formyl group, which can then be converted to the ethoxymethyl group.

For instance, a 2-halopyrazine (e.g., 2-chloropyrazine) could be subjected to a palladium-catalyzed cross-coupling reaction with a suitable organometallic reagent bearing a protected hydroxymethyl group. Subsequent deprotection and etherification would yield the target molecule. Another approach could involve the cobalt-catalyzed cross-coupling of a 2-chloropyrazine (B57796) with an arylzinc halide, although this is more commonly used for C-C bond formation. semanticscholar.org

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant drive towards developing more environmentally friendly synthetic methods. For pyrazine synthesis, this includes the use of water as a solvent, avoiding hazardous catalysts, and developing one-pot procedures to minimize waste and energy consumption.

A one-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone (B48652) and diammonium phosphate (B84403) has been reported, highlighting a greener approach to pyrazine precursors. rjpbcs.comresearchgate.net This precursor could then be converted to the corresponding 2-ethoxymethyl derivative.

Chemo-, Regio-, and Stereoselectivity in Synthesis

The synthesis of substituted pyrazines often involves the condensation of two key building blocks, and the inherent reactivity of these precursors governs the selectivity of the final product. A plausible and established route for constructing the pyrazine core is the condensation of a 1,2-dicarbonyl compound with an α-aminoamide, a method pioneered by Reuben G. Jones. beilstein-journals.org The chemo- and regioselectivity of this reaction are critical considerations, particularly when using unsymmetrical starting materials to target a specific isomer like 2-ethoxymethylpyrazine.

Chemo- and Regioselectivity:

To synthesize 2-ethoxymethylpyrazine, a potential strategy involves the reaction between glyoxal (B1671930) (a 1,2-dicarbonyl compound) and 2-amino-3-ethoxypropanamide. In this reaction, the primary amine of the aminoamide is the most nucleophilic site, and it will preferentially attack one of the carbonyl groups of glyoxal. Following the initial condensation and imine formation, a second intramolecular condensation occurs to form a dihydropyrazine (B8608421) ring, which then oxidizes to the aromatic pyrazine.

However, a more common variant of this synthesis employs an unsymmetrical α-ketoaldehyde with a simpler α-aminoamide. For instance, the reaction of an α-ketoaldehyde with an amino acid amide can lead to regioselectivity issues. beilstein-journals.org The initial condensation can occur between the amine and either the ketone or the aldehyde carbonyl group. The subsequent cyclization then determines the final substitution pattern. The reaction of phenylglyoxal (B86788) with α-aminoamides, for example, has been shown to yield 3,5-substituted-2-hydroxypyrazines as the major product, which may seem counterintuitive. beilstein-journals.org This highlights that predicting the regiochemical outcome is not always straightforward and can be influenced by reaction conditions such as the base used and the temperature. beilstein-journals.org

For the targeted synthesis of 2-ethoxymethylpyrazine, a retrosynthetic analysis suggests the condensation of 2-ethoxyacetaldehyde (as the 1,2-dicarbonyl equivalent) with aminomalononitrile (B1212270) or a related α-aminoamide derivative, followed by decarboxylation or other functional group transformations. The regioselectivity would be controlled by the differing reactivity of the two carbonyl groups in the chosen precursor.

Table 1: Proposed Regioselective Synthesis of 2-Ethoxymethylpyrazine This table outlines a conceptual synthetic pathway. Specific yields and conditions would require experimental optimization.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Intermediate/Product | Rationale for Selectivity |

| 1 | 3-Ethoxy-2-oxopropanal | Glycine amide | Base (e.g., NaOH), low temperature | 5-(Ethoxymethyl)-3,6-dihydro-2(1H)-pyrazinone | The more electrophilic aldehyde of the ketoaldehyde reacts preferentially with the primary amine of the amino acid amide. |

| 2 | 5-(Ethoxymethyl)-3,6-dihydro-2(1H)-pyrazinone | N/A | Oxidation (e.g., air, MnO₂) | 5-(Ethoxymethyl)pyrazin-2(1H)-one | Aromatization of the dihydropyrazine ring. |

| 3 | 5-(Ethoxymethyl)pyrazin-2(1H)-one | N/A | Conversion to halopyrazine (e.g., POCl₃) followed by reduction. | Pyrazine, 2-ethoxymethyl- | Standard transformations to remove the oxo group. |

Stereoselectivity:

Stereoselectivity is not an inherent factor in the synthesis of the achiral target compound, Pyrazine, 2-ethoxymethyl-. If chiral α-aminoamides were used as starting materials, the stereocenter would typically be located on a substituent of the pyrazine ring, not within the ring itself. The formation of the aromatic pyrazine ring from acyclic precursors does not generate new stereocenters in the core structure.

Derivatization Strategies of Pyrazine, 2-ethoxymethyl-

The pyrazine ring is an electron-deficient heterocycle, which dictates the strategies for its functionalization. slideshare.netscribd.comthieme-connect.de This electron deficiency makes electrophilic aromatic substitution difficult, while favoring nucleophilic substitution on pre-functionalized (e.g., halogenated) pyrazines. scribd.comthieme-connect.de

Functionalizing the C-3, C-5, and C-6 positions of 2-ethoxymethylpyrazine requires methods that can overcome the low reactivity of the pyrazine C-H bonds towards electrophiles.

Lithiation and Directed Ortho-Metalation: A powerful strategy for functionalizing electron-poor heterocycles is deprotonation using a strong base (lithiation), followed by quenching with an electrophile. nih.govnih.gov The use of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred for deprotonating diazines to avoid competitive nucleophilic addition. nih.gov The existing ethoxymethyl group at the C-2 position can potentially direct the lithiation to the adjacent C-3 position. This ortho-lithiated intermediate can then react with a variety of electrophiles (e.g., I₂, aldehydes, ketones, CO₂) to introduce new functional groups. cmu.eduresearchgate.net

Halogenation and Nucleophilic Aromatic Substitution (SNAr): While direct electrophilic halogenation is challenging, pyrazines can be chlorinated at high temperatures. thieme-connect.de A more controlled approach involves the conversion of a corresponding pyrazinone to a halopyrazine. nih.gov Once a halogen (e.g., chlorine or bromine) is installed on the ring, for instance at the C-6 position to form 2-chloro-6-ethoxymethylpyrazine, it can be readily displaced by various nucleophiles via an SNAr mechanism. thieme-connect.dewikipedia.org Halopyrazines are generally more reactive towards nucleophiles than their pyridine (B92270) analogues. thieme-connect.de This allows for the introduction of amines, alkoxides, and thiolates.

Palladium-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom also opens the door to a wide array of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds on the pyrazine core. A precursor such as 2-bromo-6-ethoxymethylpyrazine could be coupled with various partners.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagents/Catalyst | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 6-Aryl/vinyl-2-ethoxymethylpyrazine |

| Heck Coupling | Alkene (e.g., styrene, acrylate) | Pd(OAc)₂, phosphine (B1218219) ligand, base | 6-Alkenyl-2-ethoxymethylpyrazine |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | 6-Alkynyl-2-ethoxymethylpyrazine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | 6-Amino-2-ethoxymethylpyrazine |

The ethoxymethyl substituent itself offers sites for chemical modification, primarily at the ether linkage and the "benzylic-like" methylene (B1212753) group adjacent to the pyrazine ring.

Oxidation of the Methylene Group: The C-H bonds of the methylene group are activated by the adjacent pyrazine ring, similar to a benzylic position. This allows for selective oxidation. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are known to oxidize benzylic ethers to the corresponding carbonyl compounds. cdnsciencepub.com In this case, oxidation would likely yield ethyl pyrazine-2-carboxylate. Other strong oxidizing agents like potassium permanganate (KMnO₄) could also achieve this transformation, potentially leading to pyrazine-2-carboxylic acid if the ester is hydrolyzed under the reaction conditions. masterorganicchemistry.com

Ether Cleavage: The C-O bond of the ether can be cleaved under strongly acidic conditions, typically using HBr or HI. libretexts.orglibretexts.orgwikipedia.org This reaction would convert the ethoxymethyl group into a hydroxymethyl group, yielding (pyrazin-2-yl)methanol, and bromoethane (B45996) as a byproduct. This transformation provides access to a new set of derivatives via the resulting alcohol functionality. Lewis acids can also be employed for the cleavage of aromatic ethers. researchgate.netorganic-chemistry.org

Table 3: Proposed Transformations of the Ethoxymethyl Group

| Transformation | Reagents/Conditions | Product |

| Oxidation to Ester | DDQ in a non-polar solvent or Cu₂O/TBHP rsc.org | Ethyl pyrazine-2-carboxylate |

| Oxidation to Carboxylic Acid | KMnO₄, heat | Pyrazine-2-carboxylic acid |

| Ether Cleavage | Concentrated HBr or HI, heat | (Pyrazin-2-yl)methanol |

Chemical Reactivity and Mechanistic Studies of Pyrazine, 2 Ethoxymethyl

Electrophilic Aromatic Substitution Reactions

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring generally resistant to electrophilic aromatic substitution (EAS), a class of reactions that typically requires an electron-rich aromatic system. thieme-connect.deresearchgate.net The reactivity of pyrazine is lower than that of pyridine (B92270) and significantly lower than that of benzene. researchgate.net In acidic conditions, the lone pair electrons on the nitrogen atoms are protonated, further increasing the ring's deactivation towards electrophiles. thieme-connect.de

Consequently, direct electrophilic reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation and acylation are generally not feasible on an unsubstituted pyrazine ring. thieme-connect.de However, the presence of an activating group, such as the 2-ethoxymethyl- substituent, can modify this reactivity. The oxygen atom of the ethoxy group can donate electron density into the ring via resonance, potentially making the ring more susceptible to electrophilic attack. This activating effect is typically directed to the ortho and para positions relative to the substituent. In the case of Pyrazine, 2-ethoxymethyl-, this would direct incoming electrophiles to the C-3, C-5, and C-6 positions. Despite this potential activation, the strong deactivating effect of the ring nitrogens often dominates, and forcing conditions would likely be required for any substitution to occur. The formation of an N-oxide can also be employed to facilitate electrophilic substitution on pyrazine rings. thieme-connect.de

Nucleophilic Addition and Substitution Pathways

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. thieme-connect.de Halogenated pyrazines, for instance, are known to be more reactive toward nucleophiles than their pyridine counterparts. thieme-connect.de These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism, which involves the initial addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.orglibretexts.org

For Pyrazine, 2-ethoxymethyl- itself, a typical SNAr reaction is not straightforward as it lacks a conventional leaving group like a halide. The ethoxymethyl group is not readily displaced by common nucleophiles under standard SNAr conditions. However, the pyrazine ring can undergo nucleophilic addition, particularly with very strong nucleophiles. In some cases, nucleophilic substitution on pyrazine rings can occur through a ring-opening-ring-closure (ANRORC) mechanism, leading to rearranged products, though this is less common. thieme-connect.de

Oxidation and Reduction Chemistry

Reduction of the pyrazine ring is a more common transformation. The aromatic system can be reduced via catalytic hydrogenation. This process typically employs catalysts such as platinum, palladium, or nickel under hydrogen pressure. The complete reduction of the pyrazine ring in Pyrazine, 2-ethoxymethyl- would yield 2-(ethoxymethyl)piperazine. The conditions of the hydrogenation (temperature, pressure, catalyst choice) can be controlled to achieve partial or full reduction of the aromatic system.

Acid-Base Properties and Protonation Equilibria

The pyrazine moiety in Pyrazine, 2-ethoxymethyl- contains two nitrogen atoms, each with a lone pair of electrons, conferring basic properties to the molecule. However, pyrazine is a much weaker base than pyridine and aliphatic amines. The electron-withdrawing nature of the second nitrogen atom reduces the availability of the lone pair on the first for protonation, and vice versa.

Protonation occurs at one of the nitrogen atoms. thieme-connect.de The specific pKa value for Pyrazine, 2-ethoxymethyl- is not widely reported in the literature. However, the basicity is expected to be low, with a pKa of the conjugate acid likely in the range of 0-1, similar to pyrazine itself (pKa = 0.65). The ethoxymethyl substituent is not expected to have a large impact on the basicity of the ring nitrogens. Its electron-donating character is weak and primarily affects the carbon atoms of the ring rather than the nitrogen atoms' basicity. In strongly acidic media, d-protonation can occur.

Thermal and Photochemical Transformations

Thermal Transformations

While the pyrazine ring itself is thermally stable, 2-alkoxypyrazines are known to undergo a specific intramolecular thermal decomposition. rsc.org Upon heating, these compounds participate in a thermal-hydrogen abstraction reaction that proceeds through a six-membered cyclic transition state. rsc.org This reaction results in the formation of pyrazin-2-one and the corresponding alkene. rsc.org For Pyrazine, 2-ethoxymethyl-, this pyrolysis would be expected to yield pyrazin-2-one and ethene.

The mechanism involves the abstraction of a hydrogen atom from the β-carbon of the alkoxy group by one of the ring nitrogen atoms, followed by C-O bond cleavage and double bond formation. This reaction is analogous to the pyrolysis of esters and 2-ethoxypyridine. rsc.org Studies on various 2-alkoxypyrazines have shown that the reaction follows first-order kinetics and is accelerated by alkyl substitution on the alkoxy chain. rsc.org The stubborn resistance of 2-neopentyloxypyrazine (which lacks a β-hydrogen) to pyrolysis provides strong evidence for this mechanistic pathway. rsc.org

Photochemical Transformations

Reaction Kinetics and Thermodynamic Analyses

Kinetic data for the pyrolysis of 2-alkoxypyrazines provide significant insight into the mechanism of their thermal decomposition. The reaction follows first-order kinetics, and the rate is influenced by the structure of the alkoxy substituent. rsc.org Activation parameters have been determined for several 2-alkoxypyrazines, demonstrating the electronic and steric effects on the reaction rate.

The table below presents activation parameters for the pyrolysis of several 2-alkoxypyrazines, which provides a basis for understanding the reactivity of Pyrazine, 2-ethoxymethyl-.

| 2-Alkoxypyrazine Substituent (R in -OR) | Log A (s⁻¹) | Eₐ (kcal mol⁻¹) | Relative Rate (k/k_isobutyl) at 360°C |

| Isopropyl | 12.9 | 45.2 | 2.06 |

| Isobutyl | 13.2 | 47.7 | 1.00 |

| s-Butyl | 12.9 | 45.2 | 2.06 |

| 1,2-Dimethylpropyl | 12.9 | 44.5 | 3.01 |

| t-Butyl | 13.3 | 44.1 | 15.2 |

| t-Pentyl | 13.3 | 43.6 | 21.6 |

Data sourced from a study on the pyrolysis of 2-alkoxypyrazines. rsc.org

The data indicate that increased α-substitution on the alkoxy group (e.g., moving from a primary to a secondary to a tertiary carbon attached to the oxygen) accelerates the reaction rate. This is attributed to a combination of polar effects, which stabilize the partial positive charge developing on the α-carbon in the transition state, and steric effects. rsc.org

Catalytic Reactions Involving Pyrazine, 2-ethoxymethyl-

While specific catalytic reactions involving Pyrazine, 2-ethoxymethyl- are not extensively documented, the pyrazine scaffold can participate in various metal-catalyzed transformations. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for functionalizing heterocyclic rings, although they typically require a halide or triflate as a handle, which is absent in the parent molecule.

Advanced Spectroscopic and Analytical Characterization for Research

Elucidation of Molecular Structure through Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the carbon-hydrogen framework of organic compounds. For Pyrazine (B50134), 2-ethoxymethyl-, a suite of one- and two-dimensional NMR experiments provides a complete picture of its molecular connectivity and spatial arrangement.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for resolving complex spectral data and establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. acs.orgnih.gov For 2-ethoxymethylpyrazine, COSY spectra would reveal correlations between the protons of the ethoxy group (the CH₂ and CH₃) and the methylene (B1212753) bridge protons. It would also show couplings between the aromatic protons on the pyrazine ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. nih.govresearchgate.net This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the protons of the ethoxymethyl group would show direct correlation to their corresponding carbon atoms, providing unambiguous assignments for the -O-CH₂- and -CH₂-pyrazine carbons. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, providing insights into the molecule's stereochemistry and conformation. nih.gov For a relatively small molecule like 2-ethoxymethylpyrazine, NOESY could reveal spatial proximities between the ethoxymethyl side chain protons and the protons on the pyrazine ring, helping to define its preferred orientation.

A hypothetical table of expected NMR data is presented below based on general knowledge of similar pyrazine derivatives. capes.gov.bracs.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyrazine-H3 | ~8.5 | ~145 | C2, C5 |

| Pyrazine-H5 | ~8.4 | ~143 | C3, C6 |

| Pyrazine-H6 | ~8.4 | ~144 | C2, C5 |

| -CH₂-Pyrazine | ~4.5 | ~75 | C2 (Pyrazine), C(ethoxy) |

| -O-CH₂- | ~3.6 | ~66 | C(methylene bridge), CH₃ |

| -CH₃ | ~1.2 | ~15 | -O-CH₂- |

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation. nih.govacs.org By recording NMR spectra at different temperatures, it is possible to observe changes in peak shape, such as broadening or coalescence, which can provide information on the energy barriers of these dynamic processes. acs.org For 2-ethoxymethylpyrazine, VT-NMR could be used to study the rotation around the C-O and C-C single bonds of the ethoxymethyl side chain. At low temperatures, the rotation might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including FTIR and Raman, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are complementary and offer valuable information about functional groups and molecular structure. worktribe.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nist.gov It is particularly useful for identifying characteristic functional groups. nist.gov In the FTIR spectrum of 2-ethoxymethylpyrazine, specific absorption bands would be expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=N (Pyrazine ring) | 1600-1550 | Stretching |

| C=C (Pyrazine ring) | 1500-1400 | Stretching |

| C-O-C (Ether) | 1150-1085 | Asymmetric Stretching |

The presence of these characteristic bands in the FTIR spectrum would confirm the presence of the pyrazine ring and the ethoxymethyl substituent. jst.go.jpresearchgate.net

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. rsc.org It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. worktribe.com For 2-ethoxymethylpyrazine, Raman spectroscopy would be effective in characterizing the vibrations of the pyrazine ring and the C-C backbone of the side chain. Analysis of the Raman spectrum of pyrazine and its derivatives can provide detailed information about the symmetry and vibrational modes of the ring system. researchgate.nettandfonline.comaip.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. researchgate.net For 2-ethoxymethylpyrazine, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

Electron impact (EI) ionization is a common method used in mass spectrometry that causes the molecule to fragment in a predictable manner. researchgate.netnih.gov The fragmentation pattern provides a fingerprint that can aid in structural elucidation. The mass spectrum of 2-ethoxymethylpyrazine would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ethoxymethyl side chain.

Expected Fragmentation Pattern:

Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion with a mass corresponding to the pyrazinyl-methoxy cation.

Loss of the ethoxy group (-OCH₂CH₃): This would lead to the formation of a pyrazinyl-methyl cation.

Cleavage of the C-C bond of the side chain: This can lead to various fragment ions, including the formation of a stable pyrazinyl cation.

The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the identity of the compound. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netnih.gov By diffracting X-rays off a single crystal of a compound, one can generate an electron density map from which a detailed molecular model can be built. youtube.com This model reveals exact bond lengths, bond angles, and torsional angles. units.it Furthermore, the analysis provides invaluable information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces. units.it

To date, there are no publicly available reports of the single-crystal X-ray structure of "Pyrazine, 2-ethoxymethyl-". Should a suitable crystal be grown and analyzed, this technique would provide unequivocal proof of its molecular structure and conformation in the solid state.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are central to separating "Pyrazine, 2-ethoxymethyl-" from reaction mixtures or complex samples, assessing its purity, and performing quantification.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of non-volatile or thermally labile compounds. pjoes.com For "Pyrazine, 2-ethoxymethyl-", a reversed-phase HPLC method is typically employed for purity assessment and quantification. nih.gov This involves a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.

The method can be validated for accuracy, precision, linearity, and sensitivity, establishing limits of detection (LOD) and quantification (LOQ). pjoes.comnih.gov A Diode Array Detector (DAD) can be used to obtain UV spectra of the eluting peak, further confirming the identity of the compound. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~270 nm |

| Retention Time (tR) | Compound- and method-specific |

| Limit of Detection (LOD) | Typically in the sub-µg/L range pjoes.com |

As a compound often associated with flavor and aroma, "Pyrazine, 2-ethoxymethyl-" is expected to be volatile, making it an ideal candidate for analysis by Gas Chromatography (GC). researchgate.net When coupled with a Mass Spectrometer (MS), GC-MS becomes a powerful tool for both separation and definitive identification. orslabs.com The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. researchgate.net The mass spectrometer then ionizes the eluted compound, providing a mass spectrum that serves as a highly specific identifier.

This technique is widely used for analyzing complex volatile mixtures, such as those found in food and fragrance products. researchgate.net The high sensitivity of GC-MS allows for the detection of trace amounts of the compound. measurlabs.com

| Parameter | Typical Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-Wax or HP-5ms, 30 m x 0.25 mm) imreblank.ch |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature ramp (e.g., 50°C to 250°C) researchgate.net |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 35-400 amu orslabs.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of electronic structure and molecular properties from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 2-ethoxymethyl-pyrazine, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also predict the effects of the ethoxymethyl substituent on the electron density distribution within the pyrazine (B50134) ring.

DFT studies on related pyrazine derivatives have been used to understand their reactivity and interaction with other molecules. nih.gov For instance, DFT can elucidate how the ethoxymethyl group influences the electrophilicity of the pyrazine ring, which is crucial for its role in various chemical reactions.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 2-Ethoxymethyl-pyrazine

| Parameter | Predicted Value (Illustrative) |

| C-N bond length (ring) | ~1.34 Å |

| C-C bond length (ring) | ~1.39 Å |

| C-O bond length (ether) | ~1.43 Å |

| C-C-O bond angle | ~109.5° |

| Dihedral angle (ring-substituent) | Variable, dependent on conformation |

| Note: These are representative values and would need to be confirmed by specific DFT calculations for 2-ethoxymethyl-pyrazine. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. montana.eduaps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for smaller molecules. nih.govaps.org

For 2-ethoxymethyl-pyrazine, ab initio calculations can be used to obtain benchmark data for its electronic energy, ionization potential, and electron affinity. While computationally more intensive than DFT, these methods are invaluable for validating the results of less computationally demanding approaches and for providing a deeper understanding of the molecule's fundamental electronic properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and interactions with the surrounding environment. researchgate.netbiorxiv.org For a flexible molecule like 2-ethoxymethyl-pyrazine, which has a rotatable ethoxymethyl group, MD simulations are essential for understanding its conformational preferences.

By simulating the molecule's movement over time, MD can identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations can model the interactions between 2-ethoxymethyl-pyrazine and solvent molecules, which is crucial for understanding its solubility and behavior in different chemical environments. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational models. For 2-ethoxymethyl-pyrazine, DFT and ab initio methods can be used to calculate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to confirm the molecule's structure and vibrational modes. Similarly, predicted NMR chemical shifts can be correlated with experimental ¹H and ¹³C NMR data to assign the signals to specific atoms in the molecule.

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the mechanisms of chemical reactions is a fundamental aspect of chemistry. Computational methods, particularly DFT, can be used to map out the potential energy surface of a reaction involving 2-ethoxymethyl-pyrazine. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, the activation energy and reaction pathway can be determined, providing detailed insights into the reaction mechanism. This information is vital for optimizing reaction conditions and for designing new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a specific property. protoqsar.comqsartoolbox.org While clinical endpoints are excluded from this discussion, QSAR models can be developed for other properties of 2-ethoxymethyl-pyrazine and its derivatives, such as their flavor profiles or other non-clinical activities.

To build a QSAR model, a set of related pyrazine derivatives with known activities would be used. nih.gov Molecular descriptors, which are numerical representations of the molecules' structural and physicochemical properties, would be calculated. Statistical methods are then used to develop a mathematical equation that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized pyrazine derivatives.

Role in Food and Flavor Chemistry Research

Occurrence and Formation in Food Matrices and Processes

While direct evidence for the natural occurrence of 2-ethoxymethylpyrazine in specific food items is not extensively documented, the formation of various pyrazines is a well-established phenomenon in thermally processed foods. These compounds are key contributors to the desirable roasted, nutty, and toasted aromas.

The Maillard reaction is the primary pathway for the formation of pyrazines in food. nih.govcoffeefanatics.jp This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. nih.govcoffeefanatics.jpbrewersjournal.ca The reaction progresses through several stages, beginning with the condensation of a sugar and an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product. undip.ac.id

In the subsequent stages, these intermediates undergo numerous degradation and condensation reactions. The formation of pyrazines is believed to primarily occur through the Strecker degradation of α-amino acids in the presence of dicarbonyl compounds, which are themselves products of sugar fragmentation. brewersjournal.ca This degradation leads to the formation of α-aminoketones. The self-condensation of two α-aminoketone molecules, or their condensation with other reactive intermediates, ultimately yields the pyrazine (B50134) ring.

The specific structure of the resulting pyrazine, including its substituents, is determined by the nature of the initial amino acid and sugar reactants, as well as reaction conditions such as temperature, pH, and water activity. undip.ac.id For instance, different amino acids can lead to different alkylpyrazines. coffeefanatics.jp While a precise pathway for 2-ethoxymethylpyrazine is not detailed in the available literature, it is plausible that its formation would involve an ethanol-providing precursor or the reaction of an ethoxy-containing intermediate within the Maillard reaction cascade. Heterocyclic compounds like pyrazines are known to form during high-heat treatments such as roasting and grilling. nih.gov

Table 1: Examples of Pyrazines Identified in Roasted Coffee

| Pyrazine Compound | Reference |

|---|---|

| 2-Methylpyrazine (B48319) | japsonline.commdpi.com |

| Ethylpyrazine | japsonline.com |

| 2-Ethyl-6-methyl-pyrazine | nih.gov |

| 2-Ethyl-5-methyl-pyrazine | nih.gov |

| Trimethylpyrazine | nih.gov |

| 2,5-Dimethylpyrazine | myfoodresearch.com |

This table presents examples of pyrazines found in coffee; specific data for 2-ethoxymethylpyrazine was not available.

Beyond thermal processing, enzymatic and microbial activities can also contribute to the formation of flavor compounds, including pyrazines, in certain foods. Fermentation is a key process where microorganisms like bacteria and yeast break down food components to create new flavors and aromas. stanford.edu

Some microorganisms are capable of producing pyrazines as secondary metabolites. For example, species of Bacillus, Corynebacterium, and Lactobacillus have been reported to produce tetramethylpyrazine in fermented foods like natto or cocoa beans. The microbial pathways often involve the metabolism of specific amino acids, such as threonine, and other precursors. undip.ac.id Lactic acid bacteria (LAB), commonly used in food fermentation, can produce a variety of metabolites, including acids, ethanol, and aroma compounds. wur.nlmdpi.com

Analytical Profiling in Food Products and Beverages

The detection and quantification of volatile flavor compounds like pyrazines in complex food and beverage matrices require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method used for the identification and quantification of these compounds. japsonline.commyfoodresearch.com

To isolate volatile compounds from the non-volatile matrix, various extraction techniques are employed. Solid-phase microextraction (SPME) is a widely used solvent-free method for the analysis of volatile and semi-volatile compounds in coffee and other foods. japsonline.com Other methods include stir bar sorptive extraction (SBSE), which has been used to analyze pyrazines in Maillard reaction model systems. nih.gov

These analytical methods are crucial for creating profiles of volatile compounds that define the aroma of a product. japsonline.commdpi.com Such profiles can be used to differentiate products based on their geographical origin or processing conditions, such as the roasting time for coffee beans. japsonline.comnih.gov While these techniques are standard for pyrazine analysis, specific protocols optimized for 2-ethoxymethylpyrazine are not described in the reviewed literature.

Table 2: Common Analytical Techniques for Volatile Compound Analysis in Food

| Technique | Application | Reference |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds. | japsonline.commyfoodresearch.com |

| Solid-Phase Microextraction (SPME) | Extraction of volatile compounds from food matrices. | japsonline.com |

| Stir Bar Sorptive Extraction (SBSE) | Extraction of flavor compounds from model reactions. | nih.gov |

Role as a Flavor Precursor or Enhancer (mechanistic studies, not sensory perception)

The flavor of a food is the result of a complex mixture of volatile and non-volatile compounds. nih.gov Pyrazines, as products of the Maillard reaction, are integral to the "roasty" and "toasted" notes of many foods. nih.govcoffeefanatics.jp The specific arrangement of substituents on the pyrazine ring influences its chemical properties and how it might interact with other molecules in the food matrix.

Stability and Degradation Pathways in Food Systems

The stability of flavor compounds is critical for the shelf-life and quality of food products. The degradation of pyrazines can lead to a loss of desirable aroma or the formation of off-flavors. The stability of these compounds is influenced by factors such as temperature, pH, light, and the presence of oxygen and other reactive species in the food matrix. nih.govmdpi.com

Specific data on the stability and degradation pathways of 2-ethoxymethylpyrazine are not available in the reviewed scientific literature. However, general principles for the stability of related compounds can be considered. For many flavor compounds, degradation can follow first-order kinetics, especially during thermal processing. nih.gov The presence of antioxidants or pro-oxidants in the food system can also impact the stability of pyrazines. For example, the Maillard reaction itself produces antioxidant compounds (reductones) that might protect other flavor molecules from oxidative degradation. brewersjournal.ca

Conversely, exposure to light and oxygen can lead to the photodegradation of certain flavor molecules. researchgate.net The chemical structure of 2-ethoxymethylpyrazine, with an ether linkage, may be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to the formation of 2-hydroxymethylpyrazine and ethanol. However, this is speculative and would require dedicated experimental investigation to confirm the degradation products and their impact on the flavor of the food product.

Applications in Chemical Synthesis and Materials Science Non Clinical

Pyrazine (B50134), 2-ethoxymethyl- as a Building Block in Organic Synthesis

The pyrazine ring is a valuable scaffold in organic synthesis due to its unique electronic properties and ability to participate in a variety of chemical transformations.

Synthesis of Advanced Heterocyclic Systems

Pyrazine derivatives are fundamental precursors in the synthesis of more complex heterocyclic systems. The nitrogen atoms in the pyrazine ring can be leveraged for further annulation reactions, leading to the formation of fused heterocyclic compounds with diverse biological and material properties. For instance, the pyrazine nucleus can be a key component in the synthesis of pteridines and other polycyclic aromatic compounds. The presence of a 2-ethoxymethyl- group could influence the regioselectivity of these reactions and introduce a flexible, coordinating ether linkage into the final molecular structure.

Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atoms of the pyrazine ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property is widely exploited in the design of ligands for catalysis and the construction of coordination complexes. Pyrazine itself can act as a bridging ligand, connecting metal centers to form polynuclear complexes and coordination polymers.

In the context of catalysis, the electronic properties of the pyrazine ring can be tuned by substituents. An ethoxymethyl group at the 2-position could modulate the electron density of the pyrazine ring, thereby influencing the catalytic activity of the resulting metal complex. For example, in the field of hydrogen evolution catalysis, the positioning of pyrazine moieties within a ligand framework has been shown to be critical for efficient catalysis. While specific studies on 2-ethoxymethyl-pyrazine are not prominent, the principles of ligand design suggest its potential utility.

Below is a table summarizing the types of pyrazine-containing ligands and their applications in catalysis.

| Ligand Type | Metal Center | Application |

| Pentadentate Pyrazine-containing Ligands | Cobalt | Electrocatalytic and Photocatalytic Hydrogen Generation |

| Pyrazine-bridged Clusters | Copper-Iridium | Polymetallic Catalysis (potential) |

| Pyrazine Amides | Ruthenium | Various Catalytic Transformations (potential) |

Interactive Data Table: Pyrazine Ligands in Catalysis

| Ligand Type | Metal Center | Application |

| Pentadentate Pyrazine-containing Ligands | Cobalt | Electrocatalytic and Photocatalytic Hydrogen Generation |

| Pyrazine-bridged Clusters | Copper-Iridium | Polymetallic Catalysis (potential) |

| Pyrazine Amides | Ruthenium | Various Catalytic Transformations (potential) |

Integration into Polymeric Materials and Frameworks

The rigid structure and coordinating ability of the pyrazine ring make it an attractive component for the construction of advanced materials such as polymers and metal-organic frameworks (MOFs).

Precursor for Polymer Synthesis

Pyrazine derivatives can be incorporated into polymer backbones to impart specific electronic, thermal, or morphological properties. For example, pyrazine-linked conjugated microporous polymers have been synthesized and investigated for applications such as proton conduction. The inclusion of the pyrazine unit can enhance the polymer's stability and provide sites for further functionalization. The 2-ethoxymethyl- group could potentially enhance the solubility and processability of such polymers, facilitating their fabrication into thin films or membranes.

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazine and its derivatives are frequently used as linkers in the design of MOFs due to their ability to bridge metal centers. The resulting frameworks can exhibit high porosity and tailored functionalities for applications in gas storage, separation, and catalysis.

A 2-ethoxymethyl-pyrazine linker could introduce additional functionality into the pores of a MOF. The ether oxygen could act as a hydrogen bond acceptor or a secondary coordination site, potentially influencing the framework's selectivity for certain guest molecules. While specific MOFs constructed from 2-ethoxymethyl-pyrazine are not widely reported, the principles of MOF design allow for the conceptualization of such materials.

The table below provides examples of pyrazine-based linkers and their applications in MOFs.

| Pyrazine-based Linker | Metal Ion | MOF Application |

| Pyrazine | Iron/Nickel | Gas Separation (e.g., C2H2/CO2) |

| Pyrazine-2,5-dicarboxylic acid | Zirconium | Catalysis, Adsorption |

| 2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine | Zinc | Gas Adsorption and Separation |

Interactive Data Table: Pyrazine-based MOFs

| Pyrazine-based Linker | Metal Ion | MOF Application |

| Pyrazine | Iron/Nickel | Gas Separation (e.g., C2H2/CO2) |

| Pyrazine-2,5-dicarboxylic acid | Zirconium | Catalysis, Adsorption |

| 2,3,5,6-Tetrakis(4-carboxyphenyl)pyrazine | Zinc | Gas Adsorption and Separation |

Role in Chemical Sensors or Probes (fundamental mechanisms)

The electronic properties of the pyrazine ring make it a suitable component in the design of chemical sensors and fluorescent probes. The pyrazine moiety can act as an electron acceptor (A) in donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type fluorescent probes.

The fundamental mechanism of sensing often relies on changes in the photophysical properties of the probe upon interaction with an analyte. These changes can be triggered by various processes, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).

A probe incorporating 2-ethoxymethyl-pyrazine could be designed where the pyrazine ring acts as the core signaling unit. The ethoxymethyl group could influence the probe's solubility, cell permeability, and interaction with the target analyte. For example, a D-A-D type fluorescent probe containing a pyrazine acceptor has been designed for live cell imaging. The interaction of such probes with biological structures can be influenced by hydrogen bonding and hydrophobic interactions, where the ethoxymethyl group could play a role. While specific probes based on 2-ethoxymethyl-pyrazine are not extensively documented, the underlying principles of fluorescent probe design suggest its potential in this area.

Potential in Agrochemicals or Industrial Intermediates

While some chemical suppliers of pyrazine derivatives mention serving a broad range of industries, including agrochemicals and material sciences, specific applications or research findings for "Pyrazine, 2-ethoxymethyl-" in these sectors are not provided. perflavory.comthegoodscentscompany.com The available literature focuses on the synthesis and properties of other pyrazine compounds, with no direct or indirect reference to the subject compound for the requested applications.

Consequently, the generation of a detailed article with research findings and data tables on the potential of "Pyrazine, 2-ethoxymethyl-" in agrochemicals or as an industrial intermediate is not possible based on the current body of scientific and technical information. Further research and development would be necessary to explore and establish any such potential.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 2-ethoxymethyl-pyrazine and its derivatives is a primary area of future research. Current synthetic strategies often involve multi-step processes with concerns regarding yield and the use of hazardous reagents.

Future efforts will likely focus on:

Green Chemistry Approaches: Employing eco-friendly solvents like water or ethanol, and utilizing catalysts to enhance reaction efficiency and reduce toxic byproducts, are key goals. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of new synthetic pathways. mlsu.ac.inmdpi.com

Catalytic Systems: The exploration of novel catalysts to improve the regioselectivity and yield of alkylation and alkoxylation reactions is crucial. Controlling reaction conditions such as temperature and base concentration is critical to minimize the formation of side products.

One-Pot Syntheses: Designing multi-component reactions (MCRs) where multiple bonds are formed in a single operation can significantly improve efficiency and reduce waste. researchgate.net This approach simplifies the synthetic process, minimizing the need for purification of intermediates.

A comparative look at existing and potential synthetic strategies is presented below:

| Synthetic Method | Description | Advantages | Challenges |

| Classical Condensation | Condensation of 1,2-diketones with ethylenediamine (B42938) analogs. | Well-established methodology. | Often requires harsh conditions and can produce byproducts. |

| Alkylation of Pyrazine (B50134) Rings | Introduction of the ethoxymethyl group onto a pre-existing pyrazine ring. | Direct functionalization. | Can lead to mixtures of products if regioselectivity is not controlled. |

| Minisci-type Reactions | Radical substitution to introduce alkyl groups onto the pyrazine ring. | Effective for functionalizing electron-deficient heterocycles. | May require strong oxidizing agents and acidic conditions. |

| Catalytic Green Synthesis | Use of catalysts and green solvents to promote the reaction. | Environmentally friendly, potentially higher yields. | Requires development and optimization of new catalytic systems. |

Exploration of Undiscovered Reactivity Patterns

The pyrazine ring, with its two nitrogen atoms, exhibits unique electronic properties that influence its reactivity. The presence of an ethoxymethyl group further modifies this reactivity. Future research should aim to uncover new reaction pathways and expand the synthetic utility of 2-ethoxymethyl-pyrazine.

Key areas for exploration include:

Functional Group Transformations: Investigating the reactivity of the ethoxymethyl group itself, such as its substitution with other functional groups, could lead to novel derivatives with tailored properties.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing 2-ethoxymethyl-pyrazine as a building block in reactions like Suzuki and Buchwald-Hartwig couplings can facilitate the synthesis of complex molecules. researchgate.net

Oxidation and Reduction Reactions: Studying the oxidation of the pyrazine ring to form N-oxides or the reduction to piperazine (B1678402) derivatives can provide access to a wider range of chemical structures. ontosight.ai The N-oxide functionality, in particular, can significantly alter a compound's biological and chemical properties. ontosight.ai

Advanced Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating the discovery process. For 2-ethoxymethyl-pyrazine and its derivatives, advanced computational modeling can provide significant insights.

Future applications of computational modeling include:

Predicting Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of 2-ethoxymethyl-pyrazine derivatives with their biological activities. Molecular docking simulations can predict how these molecules interact with biological targets, aiding in the design of new therapeutic agents.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, predict transition states, and understand the factors that control reactivity and selectivity.

Spectroscopic Analysis: Computational methods can aid in the interpretation of spectroscopic data, such as NMR and mass spectrometry, to confirm the structures of newly synthesized compounds. massey.ac.nz

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in 2-Ethoxymethyl-pyrazine and its derivatives have the potential to contribute to this goal in several ways.

Potential applications in green chemistry include:

Renewable Feedstocks: Investigating the synthesis of pyrazines from renewable biological sources, such as amino acids, presents a sustainable alternative to traditional chemical synthesis. mdpi.com

Biodegradable Materials: Designing pyrazine-based polymers and materials that are biodegradable could help address the environmental challenges posed by persistent plastics.

Catalysis: Pyrazine derivatives can act as ligands in the development of new catalysts for a variety of chemical transformations, potentially leading to more efficient and environmentally friendly industrial processes. researchgate.netmassey.ac.nz The ability of pyrazines to facilitate electronic communication between metal centers is of particular interest. massey.ac.nz

Q & A

Basic: What are the recommended methods for synthesizing 2-ethoxymethyl-pyrazine derivatives in laboratory settings?

Answer:

The synthesis of 2-ethoxymethyl-pyrazine derivatives typically involves condensation reactions between 1,2-diketones and ethylenediamine analogs under controlled conditions. For example, green chemistry approaches using eco-friendly solvents (e.g., water or ethanol) and catalysts (e.g., acid/base catalysts) can optimize yield and reduce toxicity . Post-synthesis purification techniques like column chromatography or recrystallization are critical for isolating pure products. Characterization via NMR (e.g., δ = 4.13–4.48 ppm for pyrazine methylene protons ) and mass spectrometry ensures structural confirmation.

Advanced: How do substituents on the pyrazine ring influence its electrochemical properties in catalytic applications?

Answer:

Electron-withdrawing substituents (e.g., ethoxymethyl groups) enhance the electrophilicity of pyrazine rings, improving redox activity in electrocatalytic applications. For instance, graphite-conjugated pyrazines (GCPs) with tailored substituents exhibit tunable oxygen reduction rates, as shown by a 70-fold increase in catalytic activity with optimized substituents . Computational studies (e.g., DFT) can predict substituent effects on electron density and binding energies, guiding the design of high-performance catalysts .

Basic: What spectroscopic techniques are most effective for characterizing the structure of 2-ethoxymethyl-pyrazine?

Answer:

Key techniques include:

- 1H/13C NMR : Identifies proton environments (e.g., methylene groups at δ = 4.13–4.48 ppm) and carbon frameworks .

- IR Spectroscopy : Detects functional groups (e.g., C-O stretches in ethoxymethyl at ~1100 cm⁻¹) .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 166.22 for C9H14N2O derivatives ).

Cross-validation with databases like NIST ensures accuracy .

Advanced: What strategies can resolve contradictions in pyrazine formation data under varying reaction conditions?

Answer:

Contradictions arise from competing factors like temperature, time, and inhibitors. For example:

- Temperature/Time : Higher temperatures (e.g., 120°C) and longer durations increase pyrazine yield in Maillard reactions, but inhibitors like soybean paste can suppress formation .

- Reaction Optimization : Use response surface methodology (RSM) to model interactions between variables. Data reconciliation via ANOVA identifies statistically significant factors .

Advanced: How can computational methods predict the bioactivity of 2-ethoxymethyl-pyrazine derivatives?

Answer:

- QSAR Models : Correlate substituent properties (e.g., Hammett constants) with antimicrobial or antioxidant activity .

- Molecular Docking : Simulates ligand-receptor interactions (e.g., binding to bacterial efflux pumps) to prioritize synthesis targets .

- DFT Calculations : Predicts redox potentials and stability, aiding in designing derivatives with enhanced bioactivity .

Basic: What safety protocols are essential when handling pyrazine derivatives in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile pyrazines.

- Waste Disposal : Follow GHS guidelines for hazardous chemical disposal .

- Emergency Procedures : Neutralize spills with inert adsorbents and report exposures immediately.

Advanced: What is the mechanism behind pyrazine derivatives' antimicrobial activity, and how can it be optimized?

Answer:

Pyrazines disrupt microbial membranes via hydrophobic interactions and inhibit enzymes (e.g., dihydrofolate reductase). Optimization strategies include:

- Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., chloro, ethoxymethyl) enhances membrane penetration .

- Synergistic Formulations : Combining pyrazines with sulfonamides or β-lactams improves efficacy against resistant strains .

- In Vitro Testing : Standardized MIC/MBC assays against Gram-positive/negative pathogens validate activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.